2-Bromo-6-(tributylstannyl)pyridine
Overview
Description
2-Bromo-6-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol . It is a liquid at room temperature with a boiling point of 144-160°C and a density of 1.294 g/mL at 25°C . This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stille Coupling Reaction: One common method for synthesizing 2-Bromo-6-(tributylstannyl)pyridine involves the Stille coupling reaction. This reaction typically uses and as starting materials.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents such as toluene or tetrahydrofuran at elevated temperatures (around 80-100°C ) for several hours.
Industrial Production Methods: While specific industrial production methods are not widely documented, the Stille coupling reaction remains a standard approach due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(tributylstannyl)pyridine can undergo substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes are frequently used as catalysts in these reactions.
Solvents: Anhydrous solvents like toluene and tetrahydrofuran are preferred.
Temperature: Reactions are typically conducted at elevated temperatures (80-100°C).
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
Comparison with Similar Compounds
- 2-Bromo-6-(trimethylstannyl)pyridine
- 2-Bromo-6-(triethylstannyl)pyridine
- 2-Bromo-6-(triphenylstannyl)pyridine
Uniqueness:
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-tributylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIKMNUVOBWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647317 | |
Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189083-81-6 | |
Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.